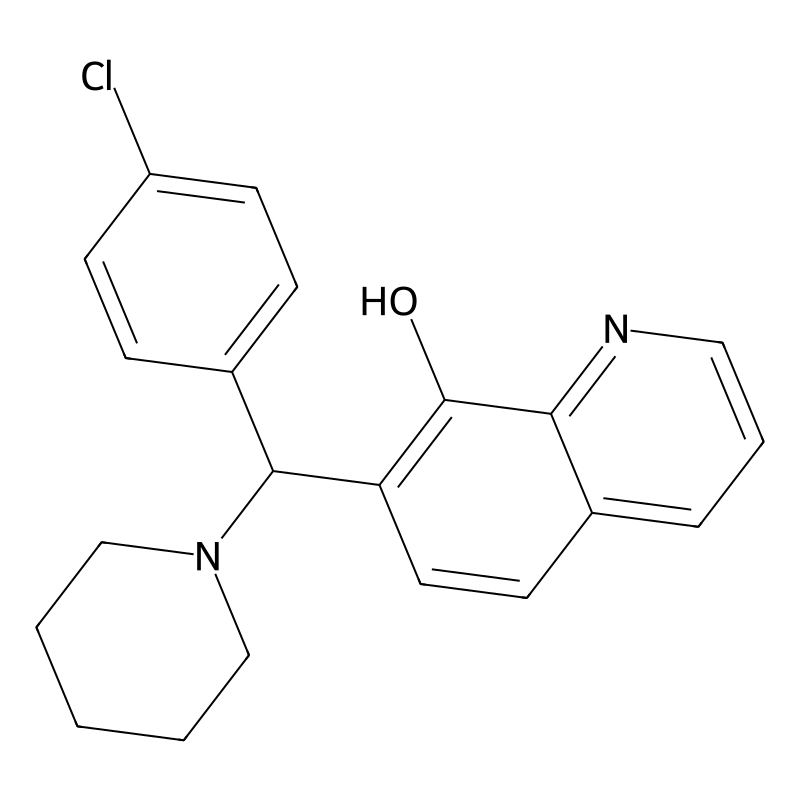

7-((4-Chlorophenyl)(piperidin-1-yl)methyl)quinolin-8-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Anticancer Activity

Synthesis of Heterocyclic Derivatives

Piperidine Derivatives in Drug Design

Synthesis of Bioactive Molecules

Pharmacological Evaluation of Piperidine Moiety

Neuropharmacological Potential

Antimicrobial and Antiviral Applications

Scientific Field: Microbiology and Virology

Application Summary: Piperidine derivatives have been analyzed for their antimicrobial and antiviral activities, which include anti-bacterial, anti-viral, and anti-fungal properties.

Methods of Application: The antimicrobial and antiviral activities are evaluated by synthesizing piperidine derivatives and testing them against a variety of pathogens.

Results: Studies have shown that these derivatives exhibit a wide range of biological activities, including anti-convulsant, anti-tumor, anti-bacterial, anti-viral, anti-fungal, and plasma triglyceride-lowering activities .

Anti-Leukemic Activity

Scientific Field: Hematology and Oncology

Application Summary: Certain piperidin-1-yl derivatives have demonstrated anti-leukemic activities, making them potential candidates for leukemia treatment.

Methods of Application: The anti-leukemic activity is investigated by synthesizing specific derivatives and testing their efficacy against leukemic cell lines.

Results: Research has indicated that these derivatives can have significant anti-leukemic effects, which could lead to new therapeutic approaches for leukemia .

Development of CNS Agents

Scientific Field: Neurology and Psychopharmacology

Application Summary: Derivatives of piperidine are important in the development of agents that target the central nervous system (CNS), with applications in treating disorders like depression and anxiety.

Methods of Application: The development involves the synthesis of piperidine derivatives followed by pharmacological testing to determine their efficacy and safety as CNS agents.

Results: The derivatives have shown promise in CNS applications, acting as either depressants or stimulants, which could be beneficial for various neuropsychiatric disorders .

7-((4-Chlorophenyl)(piperidin-1-yl)methyl)quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound features a quinoline core substituted with a piperidine group and a chlorophenyl moiety, making it structurally interesting for various chemical and biological applications. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the piperidine ring enhances the compound's potential as a therapeutic agent due to its ability to interact with biological targets effectively.

There is no scientific literature available on the mechanism of action of this specific compound.

- As with any unknown compound, it is advisable to handle this molecule with caution in a well-ventilated laboratory following standard laboratory safety protocols.

- Due to the presence of chlorine, it is advisable to wear appropriate personal protective equipment (PPE) like gloves and goggles when handling the compound.

- Specific data on hazards like flammability or toxicity is not available and requires further study.

7-((4-Chlorophenyl)(piperidin-1-yl)methyl)quinolin-8-ol exhibits notable biological activities. As a derivative of 8-hydroxyquinoline, it possesses chelating properties that allow it to interact with metal ions in biological systems, which can influence enzyme activity and cellular processes. Additionally, compounds of this class have been reported to possess antimicrobial, antitumor, and anti-inflammatory effects. The specific biological mechanisms of this compound may involve modulation of signaling pathways or direct interaction with cellular targets .

The synthesis of 7-((4-Chlorophenyl)(piperidin-1-yl)methyl)quinolin-8-ol typically involves a Mannich reaction. This process includes the condensation of 8-hydroxyquinoline with 4-chlorobenzaldehyde and piperidine in a suitable solvent like acetone. The reaction proceeds at room temperature, where the mixture is stirred until a semi-solid product forms. The crude product is then purified through recrystallization from methanol.

General Reaction Schemetext8-Hydroxyquinoline + 4-Chlorobenzaldehyde + Piperidine → 7-((4-Chlorophenyl)(piperidin-1-yl)methyl)quinolin-8-ol

text8-Hydroxyquinoline + 4-Chlorobenzaldehyde + Piperidine → 7-((4-Chlorophenyl)(piperidin-1-yl)methyl)quinolin-8-ol

The applications of 7-((4-Chlorophenyl)(piperidin-1-yl)methyl)quinolin-8-ol span various fields:

- Pharmaceutical Development: Due to its potential therapeutic properties, this compound can be explored for developing new drugs targeting various diseases.

- Metal Ion Chelation: Its ability to chelate metal ions makes it useful in analytical chemistry for detecting and quantifying metal ions.

- Biological Research: The compound can serve as a probe in studies investigating metal ion interactions within biological systems .

Interaction studies involving 7-((4-Chlorophenyl)(piperidin-1-yl)methyl)quinolin-8-ol have focused on its chelation properties and biological activities. Research indicates that the compound can modulate enzyme functions by binding to essential metal cofactors, thereby influencing metabolic pathways. Additionally, studies have shown promising results regarding its antimicrobial and anticancer activities through in vitro assays .

Several compounds share structural similarities with 7-((4-Chlorophenyl)(piperidin-1-yl)methyl)quinolin-8-ol. Below is a comparison highlighting their uniqueness:

These compounds illustrate variations in substitution patterns that can lead to differences in their chemical reactivity and biological activities.